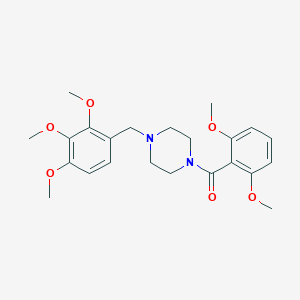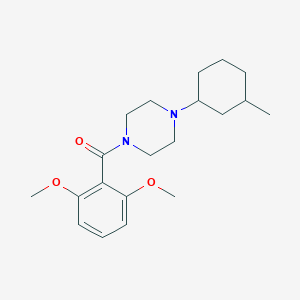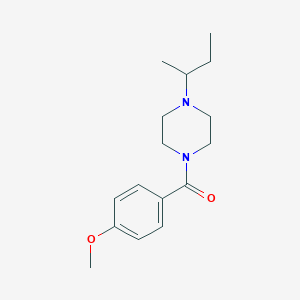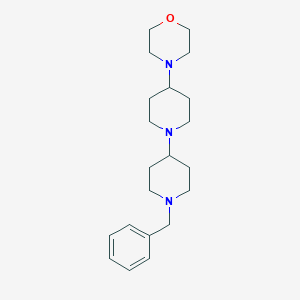
1'-benzyl-4-(morpholin-4-yl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is a complex organic compound that features a bipiperidine core with a benzyl group and a morpholine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4’-bipiperidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in pharmacological research .
Medicine
Medically, [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antidiabetic agent due to its ability to modulate glucose levels .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Similar in structure but with different functional groups.
1,4’-Bipiperidine: Lacks the benzyl and morpholine groups, leading to different chemical properties.
Uniqueness
What sets [1,4’]Bipiperidinyl, 1’-benzyl-4-(morpholin-4-yl)- apart is its combination of a bipiperidine core with both benzyl and morpholine groups. This unique structure provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
4-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H33N3O/c1-2-4-19(5-3-1)18-22-10-6-20(7-11-22)23-12-8-21(9-13-23)24-14-16-25-17-15-24/h1-5,20-21H,6-18H2 |
InChI Key |
MVHKHYJHQRHXGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)N3CCOCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)
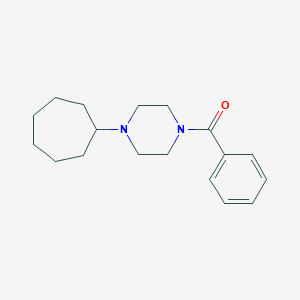
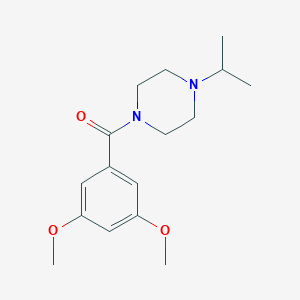
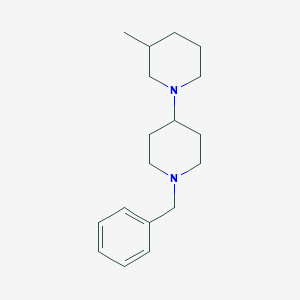
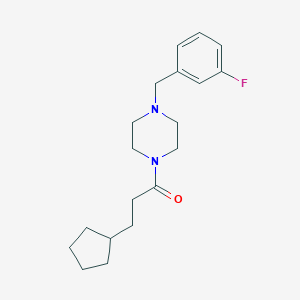
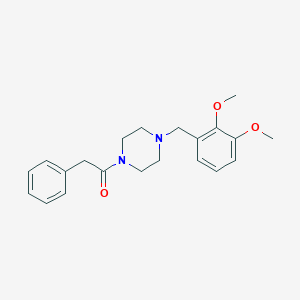
![2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247518.png)
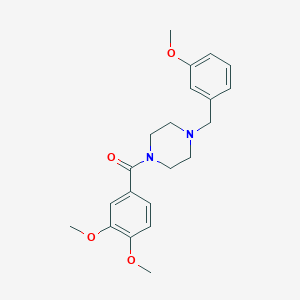
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)
![1-(2,5-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247525.png)
